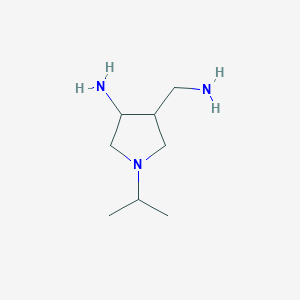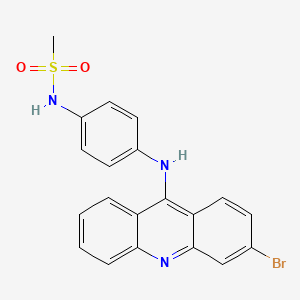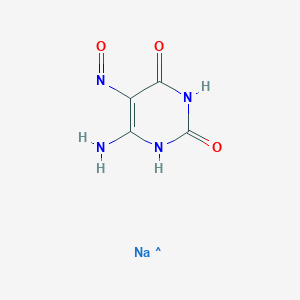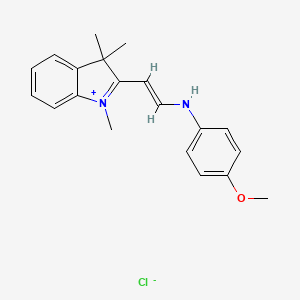
N,N-didodecylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Didodecylformamide is an organic compound with the molecular formula C25H51NO. It is a member of the formamide family, characterized by the presence of a formyl group attached to a nitrogen atom. This compound is notable for its long alkyl chains, which contribute to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Didodecylformamide can be synthesized through the reaction of dodecylamine with formic acid or its derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:
2 C12H25NH2 + HCOOH → C25H51NO + H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Didodecylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N,N-Didodecylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of long-chain amides and other derivatives.
Biology: The compound can be used in the study of lipid membranes due to its long alkyl chains, which mimic the behavior of natural lipids.
Medicine: Research into its potential as a drug delivery agent or in the formulation of pharmaceuticals is ongoing.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-didodecylformamide involves its interaction with various molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and other cellular processes. Additionally, the formamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with a shorter alkyl chain.
N,N-Diethylformamide (DEF): Similar to DMF but with ethyl groups instead of methyl.
N,N-Dibutylformamide (DBF): Contains butyl groups, offering different solubility and reactivity properties.
Uniqueness
N,N-Didodecylformamide is unique due to its long dodecyl chains, which impart distinct physical and chemical properties compared to shorter-chain formamides. This makes it particularly useful in applications requiring hydrophobic interactions and membrane integration .
Properties
CAS No. |
55282-35-4 |
|---|---|
Molecular Formula |
C25H51NO |
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N,N-didodecylformamide |
InChI |
InChI=1S/C25H51NO/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
InChI Key |
YCVBFESJLOMHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
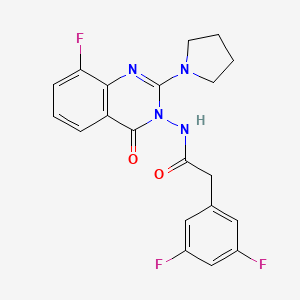

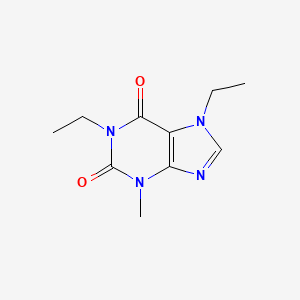
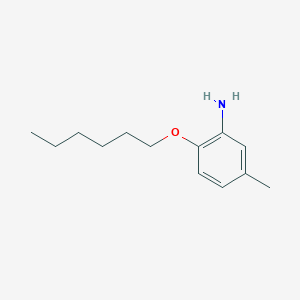
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)


